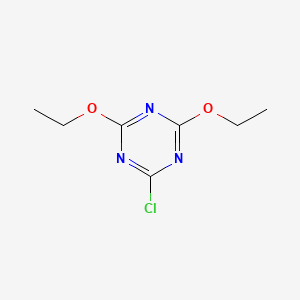

2-Chloro-4,6-diethoxy-1,3,5-triazine

Description

Contextualization within 1,3,5-Triazine (B166579) Chemistry and its Significance in Synthetic Methodologies

The chemistry of 2-Chloro-4,6-diethoxy-1,3,5-triazine is fundamentally rooted in the structure and reactivity of its precursor, 2,4,6-trichloro-1,3,5-triazine, more commonly known as cyanuric chloride. researchgate.net The 1,3,5-triazine ring is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. wikipedia.org This nitrogen-rich structure makes the ring electron-deficient, which in turn renders the carbon atoms highly susceptible to nucleophilic attack.

Cyanuric chloride is a cost-effective and commercially available compound that serves as the primary building block for a vast array of substituted triazines. researchgate.netatamanchemicals.com Its most critical feature is the differential reactivity of its three chlorine atoms. Each successive substitution of a chlorine atom by a nucleophile deactivates the remaining C-Cl bonds, allowing for a stepwise and controlled synthesis of mono-, di-, or tri-substituted triazines by carefully managing the reaction temperature. mdpi.commdpi.com This principle is the cornerstone of synthetic methodologies involving triazines, enabling the creation of asymmetrically functionalized molecules.

The synthesis of 2-chloro-4,6-dialkoxy derivatives like the diethoxy and dimethoxy versions is achieved by exploiting this temperature-dependent reactivity. By reacting cyanuric chloride with two equivalents of an alkoxide (e.g., sodium ethoxide or methoxide) at a controlled intermediate temperature, two chlorine atoms are selectively replaced, yielding the desired 2-chloro-4,6-dialkoxy-1,3,5-triazine.

| Reaction Stage | Typical Temperature | Product |

| First Substitution | ~0 °C | Mono-substituted triazine |

| Second Substitution | Room Temperature to 40 °C | Di-substituted triazine |

| Third Substitution | High Temperature (>80 °C) | Tri-substituted triazine |

This interactive table summarizes the temperature-controlled stepwise nucleophilic substitution of cyanuric chloride, a fundamental process for synthesizing derivatives like this compound.

Within this framework, 2-chloro-4,6-dialkoxy-1,3,5-triazines have emerged as important reagents, particularly as condensing agents for the formation of amide and ester bonds. biosynth.com The remaining chlorine atom is sufficiently reactive to activate a carboxylic acid, forming a highly reactive acyloxy-triazine intermediate. This "activated ester" is then readily susceptible to nucleophilic attack by an amine or alcohol, yielding the desired amide or ester with high efficiency. researchgate.netresearchgate.net The dialkoxy groups serve to moderate the reactivity of the triazine ring compared to the aggressively reactive cyanuric chloride, making the reagent more selective and easier to handle.

Historical Evolution of 2-Chloro-4,6-dialkoxy-1,3,5-triazines as Versatile Synthetic Reagents

The evolution of 2-chloro-4,6-dialkoxy-1,3,5-triazines as synthetic tools begins with the extensive chemistry of cyanuric chloride. Historically, cyanuric chloride was primarily used as a foundational chemical for producing a wide range of industrial products, including dyes, crosslinking agents, and the triazine-class of herbicides such as atrazine. wikipedia.orgatamanchemicals.comrsc.org In organic synthesis, it was recognized as a powerful, albeit sometimes indiscriminate, reagent for converting alcohols into alkyl chlorides and activating carboxylic acids. atamanchemicals.com

The need for more refined and selective reagents for sensitive synthetic applications, particularly in peptide synthesis where preserving stereochemical integrity is paramount, drove the development of modified triazine derivatives. Researchers began to replace two of the chlorine atoms on cyanuric chloride with less reactive groups, such as alkoxides, to temper the reactivity of the third chlorine.

A significant breakthrough occurred with the development and popularization of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) as a peptide coupling reagent. researchgate.netguidechem.com This reagent proved to be stable, highly efficient, and effective at minimizing racemization during the coupling of chiral amino acids. biosynth.comgoogle.com The general mechanism involves the reaction of CDMT with a carboxylic acid in the presence of a base, like N-methylmorpholine (NMM), to form a "superactive" triazinyl ester. researchgate.netmdpi.com This intermediate readily undergoes reaction with an amine to form a stable amide bond, regenerating the triazine core as a water-soluble hydroxy-triazine byproduct that is easily removed during workup. uni-kiel.de

This foundational work on CDMT established the 2-chloro-4,6-dialkoxy-1,3,5-triazine scaffold as a premier class of coupling reagents. Further research led to the development of second-generation reagents derived from this structure. By reacting CDMT with tertiary amines such as N-methylmorpholine, stable quaternary ammonium (B1175870) salts like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) were synthesized. mdpi.com These salts are often more stable, non-hygroscopic solids that can be used directly as coupling agents without the need for a separate base, simplifying reaction procedures. mdpi.com

| Reagent Class | Key Compound Example | Primary Application | Era of Development |

| Trichloro-s-triazine | Cyanuric Chloride | Precursor for herbicides, dyes; general activation | Mid-20th Century |

| Dichloro-s-triazine | 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) | Intermediate, specialized coupling | Late 20th Century |

| Chloro-dialkoxy-s-triazine | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Peptide coupling, esterification | 1980s - Present |

| Triazinylammonium Salts | DMTMM | Advanced peptide coupling, simplified procedures | 1990s - Present |

This interactive table outlines the historical evolution of key triazine-based reagents in organic synthesis.

The success of the dimethoxy variant (CDMT) has solidified the role of the broader 2-chloro-4,6-dialkoxy-1,3,5-triazine class, including the diethoxy derivative, as indispensable tools in modern organic synthesis for the construction of essential chemical bonds.

Structure

3D Structure

Properties

CAS No. |

30894-75-8 |

|---|---|

Molecular Formula |

C7H10ClN3O2 |

Molecular Weight |

203.62 g/mol |

IUPAC Name |

2-chloro-4,6-diethoxy-1,3,5-triazine |

InChI |

InChI=1S/C7H10ClN3O2/c1-3-12-6-9-5(8)10-7(11-6)13-4-2/h3-4H2,1-2H3 |

InChI Key |

NWZSQZIPVJLICE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC(=N1)Cl)OCC |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4,6 Diethoxy 1,3,5 Triazine and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) on the 1,3,5-Triazine (B166579) Ring System

The 1,3,5-triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to its electron-deficient character. The substitution of the chlorine atom in 2-Chloro-4,6-diethoxy-1,3,5-triazine is a key feature of its chemistry.

In reactions with nucleophiles, the chlorine atom is significantly more labile than the ethoxy groups. This high degree of regioselectivity is attributed to the lower bond strength of the C-Cl bond compared to the C-O bond and the better leaving group ability of the chloride ion. Consequently, nucleophilic attack occurs almost exclusively at the C2 position, leading to the displacement of the chloride.

The substitution of the ethoxy groups requires much harsher reaction conditions. This chemoselectivity allows for the stepwise functionalization of the triazine ring, where the chlorine is replaced first under mild conditions, and subsequent modifications at the alkoxy-substituted positions can be achieved, if necessary, under more forcing conditions. A study on the related 2,4,6-trichloro-1,3,5-triazine (TCT) demonstrated that the preferential order for nucleophilic incorporation is alcohol > thiol > amine, a principle that generally applies to substituted triazines. nih.gov

Kinetic studies on analogous 2-anilino-4,6-dichloro-1,3,5-triazines indicate that the SNAr reaction proceeds via a mechanism involving the addition of the nucleophile to the neutral triazine to form a tetrahedral intermediate. rsc.org The reaction rates are influenced by the nature of the nucleophile, the solvent, and the substituents on the triazine ring. For many SNAr reactions involving 1,3,5-triazines, a concerted mechanism has also been proposed, where bond formation and bond breaking occur in a single step, particularly with good leaving groups and strong nucleophiles. semanticscholar.orgnih.gov

The reaction is generally thermodynamically favorable, driven by the formation of a more stable product where the chloride ion is replaced by a stronger nucleophile. The stability of the resulting product and the energy of the transition state are key factors governing the reaction's feasibility and rate.

Mechanism of Action as a Condensing and Activating Agent

This compound is an effective condensing and activating agent, particularly for the formation of amide and ester bonds. This utility is primarily based on its ability to activate carboxylic acids. biosynth.com

The activation of a carboxylic acid by this compound typically occurs in the presence of a tertiary amine, such as N-methylmorpholine. The process is a multistep reaction. acs.org The first step involves the nucleophilic attack of the tertiary amine on the triazine ring to form a quaternary triazinylammonium salt. This salt is a highly reactive intermediate.

The carboxylate anion, formed by the deprotonation of the carboxylic acid by the tertiary amine, then attacks the activated triazine ring, displacing the chloride ion and forming a "superactive" 2-acyloxy-4,6-diethoxy-1,3,5-triazine ester. thieme-connect.comresearchgate.netresearchgate.net These active esters are key intermediates in the subsequent bond-forming reactions.

Once the active triazine ester is formed, it readily reacts with a nucleophile, such as an amine or an alcohol, to form the corresponding amide or ester. thieme-connect.comresearchgate.net The 4,6-diethoxy-1,3,5-triazin-2-yloxy moiety is an excellent leaving group.

Ester Bond Formation: Similarly, an alcohol can act as the nucleophile, attacking the active ester to form the desired ester product and the triazine byproduct. thieme-connect.comnih.gov This method is particularly useful for the esterification of alcohols that are sensitive to acidic or basic conditions. The reaction proceeds under mild conditions, making it applicable to a wide range of substrates. thieme-connect.comresearchgate.net

The efficiency of these condensation reactions can be influenced by the choice of tertiary amine and solvent.

Cross-Coupling Reactions Involving the Triazine Halide

The chlorine atom on the this compound ring can participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds and the introduction of a wide range of substituents. While much of the specific research has been conducted on the dimethoxy analog (CDMT), the principles are directly applicable to the diethoxy derivative.

These reactions typically involve an oxidative addition of the triazine halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the palladium catalyst.

Suzuki Coupling: The Suzuki coupling reaction enables the introduction of aryl and vinyl groups. For instance, the palladium-catalyzed reaction of 2-chloro-4,6-diamino-1,3,5-triazine derivatives with arylboronic acids has been successfully employed to synthesize 2-aryl-4,6-diamino-1,3,5-triazines. researchgate.net A similar reactivity is expected for this compound.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between the triazine and a terminal alkyne. wikipedia.orgorganic-chemistry.org This has been demonstrated in the synthesis of alkynyl-1,3,5-triazines from 2,4-dichloro-1,3,5-triazine (B113473) derivatives. researchgate.net

Heck Coupling: While less common for triazine halides, the Heck reaction, which couples the halide with an alkene, is another potential transformation. organic-chemistry.org

The reactivity in these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. The following table summarizes some of the cross-coupling reactions investigated for the analogous 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884).

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst | 2-Aryl-4,6-diethoxy-1,3,5-triazine |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst | 2-Alkynyl-4,6-diethoxy-1,3,5-triazine |

| Stille | Organostannane | Pd catalyst | 2-Alkyl/Aryl-4,6-diethoxy-1,3,5-triazine |

| Negishi | Organozinc halide | Pd or Ni catalyst | 2-Alkyl/Aryl-4,6-diethoxy-1,3,5-triazine |

Palladium-Catalyzed Carbon-Carbon Bond Formation with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions are fundamental in constructing carbon-carbon bonds, and 2-chloro-4,6-dialkoxy-1,3,5-triazines serve as effective electrophilic partners. Research has demonstrated that these compounds readily participate in such transformations, although much of the specific literature focuses on the closely related 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). The reactivity of the diethoxy variant is understood within the context of the general dialkoxy class.

One significant application is the Sonogashira cross-coupling between 2-chloro-4,6-dialkoxy-1,3,5-triazines and various alk-1-ynes. researchgate.net This reaction, catalyzed by a (Pd/C)/PPh₃/CuI system, successfully yields 2-(Alk-1′-ynyl)-4,6-dialkoxy-1,3,5-triazines. The process is efficient when carried out in the presence of a base such as diisopropylethylamine or a combination of potassium carbonate and 18-crown-6 (B118740) ether. researchgate.net This methodology provides a reliable route to acetylenic triazines, which are valuable precursors in further synthetic applications.

The general utility of palladium catalysis extends to coupling with other organometallic reagents, including organostannanes and organozinc compounds, to form new C-C bonds on the triazine ring. researchgate.net These reactions typically proceed in moderate to very good yields, underscoring the versatility of the triazine core as a scaffold in constructing more complex molecules. researchgate.net

Nickel-Catalyzed Transformations and Their Synthetic Utility

Nickel catalysis offers a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. Studies on 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) have shown its effectiveness in Ni-catalyzed processes. researchgate.net These transformations enable the formation of C-C bonds with various organometallic reagents. The utility of nickel catalysts is particularly noted for their ability to activate otherwise less reactive bonds and for their unique selectivity profiles. While specific examples detailing the use of this compound are not prominent in the surveyed literature, the reactivity is expected to be analogous to its dimethoxy counterpart due to the similar electronic nature of the alkoxy groups. researchgate.net

Reactivity with Grignard, Organoalane, Organozinc, and Organostannane Reagents

The reactivity of 2-chloro-4,6-dialkoxy-1,3,5-triazines has been systematically investigated with a range of common organometallic reagents, often in the presence of a palladium or nickel catalyst. researchgate.net These reactions are effective for introducing alkyl or aryl substituents at the 2-position of the triazine ring.

A comprehensive study on CDMT confirmed that organostannanes, Grignard reagents, organoalanes, and organozinc halides all participate in cross-coupling to afford the corresponding 2-alkyl-4,6-dimethoxy-1,3,5-triazines. researchgate.net The choice of the specific organometallic reagent and the reaction conditions can be tailored depending on the desired substituent to be introduced. researchgate.net This flexibility allows for a high degree of control in the synthesis of substituted triazine derivatives.

The following table summarizes the general reactivity profile observed with CDMT, which serves as a model for the diethoxy analogue.

| Organometallic Reagent | Catalyst System | General Outcome | Yield Range |

|---|---|---|---|

| Organostannanes | Palladium-based | C-C bond formation | Moderate to Good |

| Grignard Reagents (R-MgX) | Palladium or Nickel-based | C-C bond formation | Moderate to Very Good |

| Organoalanes (R₃Al) | Palladium or Nickel-based | C-C bond formation | Moderate to Good |

| Organozinc Halides (R-ZnX) | Palladium or Nickel-based | C-C bond formation | Good to Very Good |

Specific Reactivity Patterns and Derivatization Strategies

Beyond standard cross-coupling reactions, this compound and its analogues exhibit unique reactivity patterns that enable specialized synthetic strategies.

Enantioselective Activation through Interaction with Chiral Tertiary Amines

A notable application of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is its use in the enantioselective activation of N-protected amino acids. This is achieved through the in-situ formation of chiral triazinylammonium chlorides upon reaction with chiral tertiary amines like strychnine, brucine, or sparteine. acs.org These chiral intermediates can then facilitate the coupling of racemic N-protected amino acids to other amino components, resulting in the formation of dipeptides with significant enantiomeric enrichment. acs.org The Kagan enantioselectivity parameter (s) for these reactions can range from 1.6 to as high as 195, depending on the specific structures of the chiral amine and the carboxylic acid. acs.org This method represents a powerful strategy for asymmetric synthesis, where the triazine moiety acts as a crucial activating agent directed by a chiral auxiliary.

Complex Multistage Reaction Pathways (e.g., Reactions with Quinine)

The reaction between 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and complex molecules like quinine (B1679958) demonstrates the intricate reactivity of the triazine electrophile. arkat-usa.orgresearchgate.net This reaction proceeds through a multistage pathway that ultimately leads to the destruction of the quinuclidine (B89598) fragment of quinine and the attachment of two separate triazinyl groups. arkat-usa.orgarkat-usa.org

The proposed mechanism involves several key steps:

Initial Reversible Reaction : CDMT first reacts with the more accessible aromatic nitrogen of the quinoline (B57606) ring. arkat-usa.org

Migration : The triazinyl moiety then slowly migrates to the bridgehead nitrogen atom of the quinuclidine core. arkat-usa.org

Quaternization and Ring Opening : The quinuclidine system, now quaternized, undergoes a ring-opening reaction. This is initiated by a nucleophilic attack of the chloride ion on the methylene (B1212753) carbon of the vinyl-substituted bridge. arkat-usa.org

Final Substitution : A second molecule of CDMT reacts with the hydroxyl group of the modified quinine structure, attaching a second 4,6-dimethoxy-1,3,5-triazin-2-yl moiety. arkat-usa.org

This complex pathway highlights the high reactivity of CDMT and its ability to engage in multiple transformations within a single substrate, including quaternization, aromatic nucleophilic substitution, and ring-opening sequences. arkat-usa.orgresearchgate.net

Formation and Stability of Quaternary Triazinylammonium Salts

The reaction of 2-chloro-4,6-dialkoxy-1,3,5-triazines with tertiary amines is a cornerstone of their chemistry, leading to the formation of quaternary triazinylammonium salts. sigmaaldrich.comfishersci.com These salts are often not isolated but serve as highly reactive "superactive" intermediates for further transformations, such as in amide and ester synthesis. acs.org

The activation of carboxylic acids by 2-chloro-4,6-disubstituted-1,3,5-triazines is a multistep process where the formation of these quaternary salts is a key intermediate step. acs.org The stability and reactivity of these salts are highly dependent on the structure of the tertiary amine used. nih.gov For instance, the salt formed with N-methylimidazole is highly stable and less reactive, whereas the salt formed with N-methylmorpholine (DMTMM) is highly reactive but has low stability in solution. acs.orgnih.gov

Research has also shown that tertiary phosphines react with 2-chloro-4,6-dialkoxy-1,3,5-triazines to yield unstable quaternary P-triazinylphosphonium chlorides. These intermediates readily decompose via dealkylation of an alkoxy group from the triazine ring. researchgate.net More stable phosphonium (B103445) salts can be obtained when using triazines with less labile substituents, such as phenoxy groups. researchgate.net

The general scheme for the formation of these important intermediates is shown below:

| Reactant 1 | Reactant 2 (Tertiary Amine) | Product | General Stability/Reactivity Profile |

|---|---|---|---|

| 2-Chloro-4,6-dialkoxy-1,3,5-triazine | N-Methylmorpholine | 4-(4,6-Dialkoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | High reactivity, low stability |

| 2-Chloro-4,6-dialkoxy-1,3,5-triazine | N-Methylimidazole | 3-(4,6-Dialkoxy-1,3,5-triazin-2-yl)-1-methyl-1H-imidazol-3-ium chloride | Low reactivity, high stability |

| 2-Chloro-4,6-dialkoxy-1,3,5-triazine | Strychnine / Brucine | Chiral N-triazinylammonium chloride | Used in-situ for enantioselective activation |

Alkylation and Arylation Studies on the Triazine Core

The substitution of the chlorine atom on the 1,3,5-triazine core with alkyl and aryl groups represents a significant method for the functionalization of this heterocycle. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, but direct substitution by carbanions can be challenging. Consequently, transition metal-catalyzed cross-coupling reactions have been extensively investigated for the dimethoxy analog, CDMT, providing a robust methodology for the formation of carbon-carbon bonds at the 2-position of the triazine ring.

Detailed studies on 2-chloro-4,6-dimethoxy-1,3,5-triazine have demonstrated its versatility in palladium- or nickel-catalyzed cross-coupling reactions with a variety of organometallic reagents. researchgate.net These reactions afford the corresponding 2-alkyl- and 2-aryl-4,6-dimethoxy-1,3,5-triazines in yields ranging from moderate to excellent. Organometallic reagents successfully employed in these transformations include organostannanes, Grignard reagents, organoalanes, and organozinc halides. researchgate.net The choice of the specific organometallic reagent and the reaction conditions can be tailored depending on the desired alkyl or aryl substituent to be introduced. researchgate.net

For instance, the reaction of CDMT with organostannanes in the presence of a palladium catalyst provides a clean and efficient route to the desired 2-substituted triazines. Similarly, nickel-catalyzed couplings with Grignard reagents have proven effective. These methodologies highlight the utility of 2-chloro-4,6-dialkoxy-1,3,5-triazines as valuable building blocks in the synthesis of more complex triazine derivatives.

While direct arylation of the triazine ring with unactivated arenes can be difficult, cross-coupling reactions with arylboronic acids (Suzuki coupling) have been successfully applied to other chloro-triazine derivatives, suggesting a viable route for the arylation of this compound. For example, 2-substituted 4,6-dichloro-1,3,5-triazines undergo palladium-catalyzed cross-coupling with phenylboronic acid to yield 2-substituted 4,6-diphenyl-1,3,5-triazines. researchgate.net

| Organometallic Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Organostannanes | Palladium-based | 2-Alkyl/Aryl-4,6-dimethoxy-1,3,5-triazine | Good to Very Good |

| Grignard Reagents | Nickel-based | 2-Alkyl/Aryl-4,6-dimethoxy-1,3,5-triazine | Moderate to Good |

| Organoalanes | Palladium-based | 2-Alkyl-4,6-dimethoxy-1,3,5-triazine | Moderate to Good |

| Organozinc Halides | Palladium-based | 2-Alkyl-4,6-dimethoxy-1,3,5-triazine | Moderate to Good |

Triazine-Mediated Cyclizations and Heterocycle Formations

This compound and its dimethoxy analog are valuable reagents in the synthesis of various heterocyclic systems. Their utility in this context stems from the high reactivity of the chlorine atom towards nucleophilic substitution, which allows for the activation of other functional groups, thereby facilitating intramolecular or intermolecular cyclization reactions.

A primary application of 2-chloro-4,6-dialkoxy-1,3,5-triazines is as a condensing agent in the formation of amide and ester bonds. chemdad.comnih.gov This process involves the initial reaction of the triazine with a carboxylic acid in the presence of a tertiary amine, such as N-methylmorpholine. This reaction forms a highly reactive 2-acyloxy-4,6-dialkoxy-1,3,5-triazine intermediate. This "active ester" can then react with a nucleophile, such as an amine or an alcohol, to form the corresponding amide or ester, respectively.

This reactivity can be harnessed for the synthesis of heterocyclic compounds. For example, by using a substrate that contains both a carboxylic acid and a nucleophilic group (e.g., a hydroxyl or amino group), an intramolecular cyclization can be induced. This approach is widely used in the synthesis of lactones and lactams.

Furthermore, 2-chloro-4,6-dialkoxy-1,3,5-triazines can be employed in the synthesis of other heterocyclic systems. For instance, their reaction with various dinucleophiles can lead to the formation of fused or spiro-heterocyclic systems. The specific outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

The mechanism of activation of carboxylic acids by 2-chloro-4,6-disubstituted-1,3,5-triazines has been found to be a multi-step process. acs.org It involves the formation of quaternary triazinylammonium salts as key intermediates. The rate of the reaction is highly dependent on the structure of the tertiary amine used as a base. acs.org

| Reactants | Reagent System | Type of Heterocycle Formed | Key Intermediate |

|---|---|---|---|

| Carboxylic Acid, Amine | CDMT, N-methylmorpholine | Amide (can be part of a larger heterocycle) | 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine |

| Carboxylic Acid, Alcohol | CDMT, N-methylmorpholine | Ester (can be part of a larger heterocycle, e.g., lactone) | 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine |

| Hydroxy Acids | CDMT, N-methylmorpholine | Lactones | 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine |

| Amino Acids | CDMT, N-methylmorpholine | Lactams | 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine |

Advanced Applications in Chemical Research

Role as a Coupling Reagent in Biomolecule Synthesis and Modification

Substituted chlorotriazines are widely recognized as effective coupling reagents, particularly for the formation of amide and ester bonds. This capability is especially valuable in the synthesis and modification of biomolecules like peptides and complex natural products, where mild conditions and high efficiency are paramount.

2-Chloro-4,6-dialkoxy-1,3,5-triazines are considered stable and highly active peptide coupling reagents. google.compatsnap.com Their primary function is to activate a carboxylic acid group, making it susceptible to nucleophilic attack by an amine group to form a peptide bond. The process involves the formation of a highly reactive 2-acyloxy-4,6-dialkoxy-1,3,5-triazine intermediate. tandfonline.com

A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Research indicates that using reagents like CDMT in the presence of a base such as N-methylmorpholine (NMM) results in high yields with good retention of the original configuration. biosynth.comgoogle.com This is crucial for ensuring the biological activity of the synthesized peptide. The coupling efficiency and yield are high, making it a preferred reagent. google.compatsnap.comgoogle.com The salt formed between CDMT and N-methylmorpholine, known as DMTMM, has proven to be an effective coupling agent for solid-phase peptide synthesis, providing yields and purity comparable to other established reagents. luxembourg-bio.com

Enantioselective coupling can also be achieved. When racemic N-protected amino acids are coupled with amino components using CDMT in the presence of chiral tertiary amines, the process proceeds enantioselectively, yielding dipeptides with significant enantiomeric enrichment. nih.gov

| Coupling Reagent | Application | Key Findings | Reference |

|---|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) | Peptide Bond Formation | High yields and good retention of stereochemical configuration when used with N-methylmorpholine. | biosynth.comgoogle.com |

| CDMT with Chiral Tertiary Amines | Enantioselective Peptide Coupling | Proceeds with enantioselectivity, affording amides or dipeptides in 69-85% yield. | nih.gov |

| 4-(4,6-dimethoxy biosynth.comnih.govchemimpex.comtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) | Solid-Phase Peptide Synthesis | Effective coupling agent with yields and purity comparable to PyBOP. | luxembourg-bio.com |

| 2-Chloro-4,6-diethoxy-1,3,5-triazine (CDET) / NMM | Condensation Reactions (Amide Formation) | Methanol (B129727) is an effective solvent for condensation reactions using this system. | nih.gov |

The utility of 2-Chloro-4,6-dialkoxy-1,3,5-triazines extends beyond simple peptides to the synthesis of amide linkages within more complex natural products. google.compatsnap.comgoogle.com The stability, high coupling efficiency, and ability to preserve the reactant's optical activity make these reagents suitable for intricate, multi-step syntheses where protecting the stereochemistry of intermediates is vital. patsnap.comgoogle.com Compared to other types of coupling reagents, these disubstituted triazines are often more cost-effective, which is an advantage in large-scale synthesis. google.compatsnap.comgoogle.com

The purification of synthetic peptides is a critical step to remove impurities such as truncated sequences, deletion sequences, and by-products from cleaved protecting groups. bachem.com The standard method for this process is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com

Synthesis of Specialized Chemical Intermediates and Functionalized Molecules

The reactivity of the C-Cl bond in this compound allows for its use as a foundational block in the synthesis of various specialized molecules. By undergoing sequential nucleophilic substitution, various functional groups can be introduced onto the triazine ring, creating a diverse library of chemical intermediates.

This compound and its dimethoxy analogue are valuable intermediates in the development of pharmaceuticals. chemimpex.comnbinno.com They serve as starting materials for creating more complex molecules with potential therapeutic applications. For example, triazine derivatives are important in the synthesis of pesticides and medicines. guidechem.com The key intermediate cyclopropylamine, used in pesticides and pharmaceuticals, can be reacted with 2-chloro-4,6-diamino-1,3,5-triazine to synthesize the target product cyromazine. guidechem.com The triazine core provides a stable scaffold that can be functionalized to interact with biological targets.

A notable application of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is in the acylation of 7-aminocephalosporanic acid (7-ACA) derivatives to produce semi-synthetic cephalosporin (B10832234) antibiotics. tandfonline.com This method presents an effective alternative to other coupling agents that may require longer reaction times or lead to purification challenges. tandfonline.com

The process involves activating a carboxylic acid, such as 2-(2-amino-4-thiazolyl)-2-syn-methoxyimino acetic acid (ATA), with CDMT in the presence of an organic base like N-methylmorpholine (NMM). tandfonline.com This reaction forms a stable and highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. This active ester can then be reacted with a 7-ACA derivative to yield the desired acylated cephalosporin product in a short time frame and under mild conditions. tandfonline.comtandfonline.com

The choice of solvent and base is critical for optimizing the yield of the active ester intermediate. Studies have shown that using N-methylmorpholine as the base in a DMF solvent provides the best results. tandfonline.com

| Entry | Solvent | Base | Molar Ratio (CDMT/ATA) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | TEA | 1.1 | 70 |

| 2 | CH2Cl2 | TEA | 1.1 | 65 |

| 3 | CH3CN | TEA | 1.1 | 72 |

| 4 | DMF | TEA | 1.1 | 80 |

| 5 | THF | NMM | 1.1 | 75 |

| 6 | CH2Cl2 | NMM | 1.1 | 71 |

| 7 | CH3CN | NMM | 1.1 | 83 |

| 8 | DMF | NMM | 1.0 | 85 |

| 9 | DMF | NMM | 1.1 | 91 |

| 10 | DMF | NMM | 1.2 | 90 |

Data adapted from a study on the synthesis of cephalosporin derivatives using the closely related compound 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). tandfonline.com

Materials Science and Polymer Chemistry Applications

Triazine derivatives are effective cross-linking agents used in the preparation of duromers and elastomers. trea.com These compounds can be used to create polymer compositions that are melt-processable and can be cross-linked by radiation. The triazine core provides a scaffold for creating connections between polymer chains, leading to the formation of a stable network. trea.com This process enhances the mechanical properties and durability of the resulting plastic materials. Specifically, triazine compounds are particularly useful as crosslinking agents for high-temperature stable polymers, such as fluorocarbon polymers that are processed at temperatures of 200°C or higher. Crosslinked polymers based on triazines can also, surprisingly, act as crosslinking agents themselves, allowing for precise control over the crosslinking density and the size of specific areas within the polymer network. trea.com

In the field of leather production, there is a significant effort to find environmentally sustainable and metal-free tanning agents. researchgate.net Triazine derivatives have emerged as a promising alternative. unive.it Specifically, this compound (CDET) has been tested as a condensation and tanning agent for collagen matrices. mdpi.com In this process, CDET, in combination with a tertiary amine such as N-methylmorpholine (NMM), effectively cross-links collagen. mdpi.com The mechanism involves the reaction of the triazine derivative with the side-chain amino groups of collagen to form strong, stable covalent bonds, which enhances the hydrothermal stability of the leather. researchgate.net This method avoids the synthesis of isolated tanning agents, reducing production complexity and solvent use. mdpi.com The use of CDET with NMM has been shown to produce high-quality leather with improved environmental performance compared to conventional tanning systems. mdpi.com

Table 2: Performance of CDET in Collagen Stabilization

| Tanning System | Collagen Matrix | Outcome | Environmental Benefit | Reference |

|---|---|---|---|---|

| CDET / N-methylmorpholine | Collagen Powder & Calf Hides | High-quality leather with enhanced hydrothermal stability | Reduced chemical hazard and consumption; pickle-less process | mdpi.com |

The reactivity of the chlorine atom on the triazine ring allows these compounds to participate in grafting and curing reactions. Curing is the process of toughening or hardening a polymer material, typically by the cross-linking of polymer chains. Triazine-based crosslinkers can be used with polymers containing active hydrogen groups, such as hydroxylated polymers, to form environmentally-resistant coatings. google.com The reaction between the triazine and the active hydrogen compound forms stable linkages, leading to a cured, three-dimensional polymer network. google.com This process improves properties such as hardness, rigidity, and heat distortion resistance. trea.com These triazine compounds can also be incorporated into radiation-curable polymer formulations.

Bioconjugation and Affinity Labeling Methodologies

Site-specific labeling of proteins is crucial for understanding their function and for various biotechnological applications. The Modular Method for Affinity Labeling (MoAL) is a technique that utilizes the reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), a close analog of the diethoxy compound, for this purpose. jst.go.jpresearchgate.net This method allows for the precise labeling of a target protein, such as streptavidin, near its ligand-binding site. jst.go.jp

The MoAL system consists of three components: a modular ligand catalyst (MLC) that binds specifically to the target protein, the reactive module (CDMT), and a labeling module. jst.go.jp The MLC, which contains a tertiary amine catalyst, binds to the protein's active site. jst.go.jp This positions the catalytic moiety near the protein surface, where it facilitates a reaction between CDMT and a nearby carboxylic group of an aspartic acid or glutamic acid residue. jst.go.jp This forms an activated ester on the protein surface, which can then be coupled with a labeling molecule. jst.go.jp This approach has been successfully used for the specific labeling of streptavidin, demonstrating its utility in creating precisely modified proteins for research and diagnostic purposes. jst.go.jpresearchgate.net

Table 3: Components of the Modular Method for Affinity Labeling (MoAL)

| Component | Function | Example | Reference |

|---|---|---|---|

| Target Protein | The biomolecule to be labeled | Streptavidin, Avidin | jst.go.jpnih.gov |

| Modular Ligand Catalyst (MLC) | Binds to the target and catalyzes the reaction | Biotinylated tertiary amine | jst.go.jp |

| Reactive Module | Activates carboxylic acid residues on the protein | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | jst.go.jpresearchgate.net |

| Labeling Module | A molecule (e.g., a fluorophore) that is attached to the activated site | - | jst.go.jp |

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Extensive searches for ¹H NMR, ¹³C NMR, advanced two-dimensional NMR (e.g., HSQC, DEPT), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy data for this compound did not yield any specific experimental spectra or detailed peak assignments.

The majority of available spectroscopic information relates to a similar compound, 2-Chloro-4,6-dimethoxy-1,3,5-triazine. However, due to the structural differences between an ethoxy and a methoxy group, the spectroscopic data for the dimethoxy analog cannot be used as a direct substitute for the diethoxy compound, as chemical shifts, fragmentation patterns, and vibrational frequencies will differ.

Consequently, the generation of a scientifically accurate article adhering to the requested detailed outline for this compound is not feasible with the currently available information. Further empirical research and publication of the findings would be required to provide the specific data needed for the requested spectroscopic characterization and structural elucidation.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Raman Spectroscopy

A detailed Raman spectroscopic analysis of 2-Chloro-4,6-diethoxy-1,3,5-triazine would provide valuable insights into the vibrational modes of the molecule. This non-destructive technique is highly sensitive to the vibrations of the molecular backbone and substituent groups.

Expected Data and Analysis:

Vibrational Modes of the Triazine Ring: The characteristic in-plane and out-of-plane vibrations of the 1,3,5-triazine (B166579) ring would be expected to produce distinct peaks in the Raman spectrum. These are typically observed in specific regions of the spectrum and can be assigned based on established literature for triazine derivatives.

Ethoxy Group Vibrations: The ethoxy (-OCH₂CH₃) substituents would exhibit their own characteristic vibrational modes, including C-H stretching, C-C stretching, and C-O stretching, as well as various bending modes. Analysis of these peaks would confirm the presence and conformation of the ethoxy groups.

C-Cl Stretching: A prominent peak corresponding to the stretching vibration of the carbon-chlorine bond would be a key feature of the spectrum, confirming the presence of the chloro substituent on the triazine ring.

A hypothetical data table of expected Raman shifts is presented below, based on known data for similar structures.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) (Hypothetical) |

| Triazine Ring Breathing | 980 - 1020 |

| Triazine Ring Deformation | 600 - 800 |

| C-O-C Stretching (Ethoxy) | 1050 - 1150 |

| C-C Stretching (Ethoxy) | 850 - 950 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C-Cl Stretching | 650 - 750 |

This table is illustrative and based on general spectroscopic principles and data for analogous compounds. Actual experimental values would be required for a definitive analysis.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, a study would reveal critical details about its molecular geometry, crystal packing, and intermolecular interactions.

Analysis of the crystal packing would elucidate how individual molecules of this compound arrange themselves in the crystal lattice. This is governed by various non-covalent interactions.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds may play a role in stabilizing the crystal structure. The nitrogen atoms of the triazine ring and the oxygen atoms of the ethoxy groups could act as hydrogen bond acceptors.

The conformation of the flexible ethoxy groups would be a key feature of the solid-state structure.

Conformational Features: X-ray diffraction would determine the torsion angles of the C-O-C-C linkages in the ethoxy groups, revealing their orientation relative to the planar triazine ring. This information is crucial for understanding the steric and electronic properties of the molecule in the solid state.

Disorder: It is possible that the terminal methyl groups or even the entire ethyl chains of the ethoxy substituents could exhibit conformational disorder in the crystal lattice. This would be modeled during the crystallographic refinement process and would provide insights into the dynamic behavior of these groups in the solid state.

Computational and Theoretical Chemistry of 2 Chloro 4,6 Dialkoxy 1,3,5 Triazines

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the geometric and electronic characteristics of molecules. These methods allow for the detailed examination of properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating vibrational frequencies. For 2-chloro-4,6-dialkoxy-1,3,5-triazines, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict the most stable conformation of the molecule.

The geometry optimization process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2-Chloro-4,6-diethoxy-1,3,5-triazine, this would involve determining the bond lengths, bond angles, and dihedral angles of the triazine ring and its substituents. The presence of the ethoxy groups introduces conformational flexibility, and DFT can be used to identify the lowest energy conformers.

Vibrational frequency calculations serve two primary purposes: to confirm that the optimized geometry is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

Table 1: Predicted Structural Parameters for a Representative 2-Chloro-4,6-dialkoxy-1,3,5-triazine (based on theoretical principles)

| Parameter | Predicted Value Range |

|---|---|

| C-N bond length (ring) | 1.32 - 1.34 Å |

| C-Cl bond length | 1.73 - 1.75 Å |

| C-O bond length | 1.35 - 1.37 Å |

| O-C (ethyl) bond length | 1.43 - 1.45 Å |

| N-C-N bond angle (ring) | ~126° |

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted into chemical shifts.

By calculating the NMR spectra of this compound, researchers can assign the signals in experimentally obtained spectra to specific atoms within the molecule. This is particularly useful for complex molecules where spectral interpretation can be ambiguous. The predicted chemical shifts for the carbon and hydrogen atoms in the ethoxy groups and the triazine ring can provide valuable information about the electronic environment of these nuclei.

Molecular Orbital Analysis for Reactivity Prediction

Molecular orbital analysis provides a deeper understanding of the electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity and its role in chemical reactions.

For 2-chloro-4,6-dialkoxy-1,3,5-triazines, the HOMO is expected to be localized primarily on the triazine ring and the oxygen atoms of the alkoxy groups, which are the most electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the electron-deficient triazine ring, particularly at the carbon atom bonded to the chlorine. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Frontier Molecular Orbital Properties for a Representative 2-Chloro-4,6-dialkoxy-1,3,5-triazine (based on theoretical principles)

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -7.0 to -6.5 | Triazine ring, Oxygen atoms |

| LUMO | -1.5 to -1.0 | Triazine ring (C-Cl carbon) |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, charge distribution, and electron delocalization. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the triazine ring. These interactions, often described as hyperconjugation, contribute to the stability of the molecule. The analysis also provides insight into the polarization of the C-Cl bond, which is critical for understanding the compound's susceptibility to nucleophilic substitution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies, providing a detailed picture of the reaction pathway.

For 2-chloro-4,6-dialkoxy-1,3,5-triazines, a key reaction is the nucleophilic substitution of the chlorine atom. These compounds are known to be effective coupling reagents in peptide synthesis, where they react with carboxylic acids. Computational studies on the reaction of the related 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with carboxylic acids have suggested a multi-step process. acs.org This likely involves the formation of a quaternary triazinylammonium salt as a key intermediate. acs.org

By modeling the reaction of this compound with a nucleophile, it is possible to:

Determine the preferred site of nucleophilic attack.

Characterize the structure of the transition state.

Calculate the activation energy barrier, which provides information about the reaction rate.

Investigate the role of solvents and catalysts in the reaction.

These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes involving this class of compounds.

Transition State Characterization and Energy Profile Mapping

The reactivity of 2-chloro-4,6-dialkoxy-1,3,5-triazines is centered around the nucleophilic substitution of the chlorine atom. Computational studies, particularly semiempirical modeling and density functional theory (DFT), have been instrumental in mapping the energy profiles of these reactions.

The activation of carboxylic acids by CDMT, a process widely used in peptide synthesis, has been shown to be a multistep process rather than a simple, single-step substitution. acs.org Theoretical modeling supports a mechanism involving the formation of quaternary triazinylammonium salts as key intermediates. acs.org The reaction with a tertiary amine, such as N-methylmorpholine, is the first step, leading to a highly reactive intermediate which then reacts with the carboxylic acid.

Studies on the alkylation of tertiary amines with CDMT have identified a two-step addition-elimination (AN + DN) process, with a zwitterionic addition product being identified spectroscopically and supported by semiempirical modeling. acs.org This indicates a complex reaction coordinate with at least two transition states and a distinct intermediate.

The reaction pathway can be summarized as follows:

Formation of the Quaternary Ammonium (B1175870) Salt: The tertiary amine attacks the carbon atom of the C-Cl bond on the triazine ring. This leads to the formation of a tetrahedral intermediate which then stabilizes as a quaternary triazinylammonium salt.

Nucleophilic Attack: The carboxylate (or other nucleophile) then attacks the triazinylammonium salt, leading to the displacement of the amine and formation of an activated acyl-triazine ester.

Final Substitution: The desired nucleophile (e.g., an amine in peptide synthesis) attacks the acyl-triazine ester, yielding the final product and the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct.

A similar multi-stage process was observed in the reaction of quinine (B1679958) with CDMT, which involves the formation of a triazinylammonium salt on the quinuclidine (B89598) nitrogen, followed by a ring-opening of the bicyclic system. researchgate.net This complex pathway underscores the necessity of computational mapping to understand the sequence of events and the relative energy barriers of each step. DFT calculations on related nucleophilic aromatic substitutions on other triazine systems have also been used to analyze whether the reactions proceed via a concerted or stepwise mechanism. acs.org

| Step | Description | Intermediates/Transition States |

| 1 | Reaction with Tertiary Amine | Formation of a zwitterionic adduct, leading to a quaternary triazinylammonium salt. |

| 2 | Activation of Carboxylic Acid | The carboxylate attacks the quaternary salt, forming a highly reactive acyl-triazine ester. |

| 3 | Final Product Formation | A second nucleophile (e.g., an amine) attacks the acyl-triazine ester to form the final amide product. |

This interactive table summarizes the key stages in the reaction mechanism of 2-chloro-4,6-dialkoxy-1,3,5-triazines with carboxylic acids in the presence of a tertiary amine, as elucidated by computational and experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Studies (for mechanistic insights into reactivity)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While QSAR studies focusing specifically on the reactivity of 2-chloro-4,6-dialkoxy-1,3,5-triazines are not extensively documented in the literature, the approach has been widely applied to the triazine scaffold to understand biological interactions. These studies provide a framework for how QSAR could be used to gain mechanistic insights into reactivity.

For instance, a comprehensive QSAR analysis was performed on a series of triazine herbicides to understand their immune recognition by polyclonal and monoclonal antibodies. plos.org In this study, the binding affinity (expressed as pIC50) was correlated with a large set of calculated molecular descriptors (>3000). plos.org The process involved:

Descriptor Calculation: A wide range of descriptors were calculated for each triazine derivative, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Building: Statistical methods were used to build a mathematical model linking a subset of these descriptors to the observed activity. The study found that 2D QSAR was sufficient to model the binding to polyclonal antibodies, while the more complex 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) was required for the more specific binding to a single monoclonal antibody. plos.org

Model Validation: The predictive power of the QSAR model was validated using both internal (cross-validation) and external (test set) validation techniques. plos.org

Similarly, a 3D-QSAR model was successfully built to analyze the structure-activity relationship of 6,N2-diaryl-1,3,5-triazine-2,4-diamines as antiproliferative agents. rsc.org

To apply this methodology for mechanistic insights into the reactivity of 2-chloro-4,6-dialkoxy-1,3,5-triazines, the dependent variable would be a measure of reaction rate or equilibrium constant. The resulting QSAR model could identify the key structural (electronic and steric) features of the alkoxy groups or the incoming nucleophile that govern the reaction rate, thereby providing quantitative insight into the reaction mechanism.

| QSAR Component | Description | Example from Triazine Studies |

| Dataset | A series of structurally related triazine compounds. | 20 triazine herbicides for immunoassay analysis. plos.org |

| Dependent Variable (Activity) | A quantitative measure of the property of interest. | pIC50 values for antibody binding. plos.org |

| Independent Variables (Descriptors) | Calculated properties representing the physicochemical characteristics of the molecules. | Electronic, steric, hydrophobic, and topological descriptors. plos.org |

| Mathematical Model | An equation relating the descriptors to the activity. | Multiple Linear Regression (MLR) for 2D-QSAR; Partial Least Squares (PLS) for 3D-QSAR. plos.org |

| Validation | Statistical assessment of the model's robustness and predictive power. | Leave-one-out cross-validation (q²), external test set prediction (r²_pred). plos.org |

This interactive table outlines the essential components of a QSAR study, with examples drawn from published research on triazine compounds.

Molecular Docking Studies (for understanding reagent-substrate interactions at a molecular level)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand or "reagent") when bound to a second molecule (a receptor or "substrate," typically a protein or nucleic acid) to form a stable complex. nih.gov This method is invaluable for understanding the molecular basis of a compound's biological activity. For the triazine class, docking studies have been crucial in elucidating their interactions with various biological targets.

A notable study performed quantum chemical and molecular docking analyses on 2,4-dimethoxy-1,3,5-triazine, a close analogue of the title compound, identifying it as a potential inhibitor of protein kinase CK2, a key protein implicated in breast cancer. researchgate.net The docking simulation predicted the binding mode of the triazine derivative within the ATP-binding pocket of the enzyme, highlighting the specific hydrogen bonds and hydrophobic interactions responsible for its inhibitory activity. researchgate.net

More recently, derivatives synthesized from 2-chloro-4,6-dimethoxytriazine were investigated as dual-acting agents targeting DNA and matrix metalloproteinases (MMP-10/13) for cancer therapy. nih.gov Molecular docking and subsequent molecular dynamics simulations were performed to:

Identify the most stable binding poses of the triazine derivatives within the active sites of MMP-10 and MMP-13.

Analyze the key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Leu164, Ala165) and pi-stacking interactions.

Simulate the intercalation of the compounds with DNA, providing a rationale for their dual mechanism of action. nih.gov

These studies demonstrate how docking can reveal the precise atomic-level interactions between a triazine-based molecule and its biological substrate, guiding the rational design of more potent and selective therapeutic agents.

| Study Focus | Triazine Derivative Class | Biological Target (Substrate) | Key Findings from Docking |

| Breast Cancer Inhibition | 2,4-dimethoxy-1,3,5-triazine | Protein Kinase CK2 | The molecule acts as a potent inhibitor by binding to the active site. researchgate.net |

| Antimalarial Activity | 1,6-dihydro-1,3,5-triazine-2,4-diamines | Plasmodium DHFR | Prediction of binding affinity better than the reference antimalarial drug. ugm.ac.id |

| Colorectal Cancer Therapy | Derivatives of 2-chloro-4,6-dimethoxytriazine | DNA and MMP-10/13 | Revealed stable binding modes and key interactions responsible for dual inhibition. nih.gov |

This interactive table summarizes findings from molecular docking studies involving various triazine derivatives, illustrating how the technique is used to understand interactions with biological substrates.

Future Research Directions and Emerging Applications of 2 Chloro 4,6 Diethoxy 1,3,5 Triazine

Development of Novel Triazine-Based Reagents with Enhanced Selectivity, Efficiency, and Recoverability

The core structure of 2-chloro-4,6-dialkoxy-1,3,5-triazine is an excellent scaffold for the design of new reagents. The reactivity of the chlorine atom can be finely tuned by the electronic properties of the alkoxy groups, and this feature is fundamental to its utility as a coupling agent and synthetic building block. researchgate.netnbinno.com Future research is poised to build upon this foundation to create next-generation reagents with superior performance.

Key areas of development include:

Enhanced Selectivity: Research is directed towards modifying the triazine core to achieve higher chemoselectivity, for instance, in differentiating between various nucleophiles in a multifunctional molecule. This could involve the introduction of chiral auxiliaries to the triazine ring to create enantiodifferentiating coupling reagents. mdpi.com

Increased Efficiency: The efficiency of triazine-based reagents can be boosted by incorporating catalytic moieties directly into the reagent's structure. For example, designing reagents that include a built-in non-nucleophilic base or a phase-transfer catalyst could accelerate reaction rates and simplify reaction setups.

Improved Recoverability and Reusability: A significant push in modern chemistry is towards recyclable reagents. Future work will likely involve immobilizing triazine reagents on solid supports, such as polymers or silica gel. This approach not only facilitates product purification by simple filtration but also allows for the recovery and reuse of the expensive reagent, aligning with the principles of sustainable chemistry.

The table below summarizes potential modifications to the basic 2-chloro-4,6-dialkoxy-1,3,5-triazine structure and the expected enhancements.

| Modification Strategy | Target Enhancement | Potential Application |

| Incorporation of chiral auxiliaries | Enantioselectivity | Asymmetric synthesis of pharmaceuticals and fine chemicals. |

| Attachment to a solid support (e.g., polymer) | Recoverability, Reusability | Large-scale synthesis, automated synthesis. researchgate.net |

| Introduction of catalytic groups (e.g., pyridinium) | Reaction Efficiency | Accelerated dehydrating condensation reactions. |

| Alteration of alkoxy groups (e.g., bulky or fluorinated) | Tuning Reactivity and Selectivity | Fine-tuning for specific substrate requirements. |

Exploration of New Reaction Domains and Catalytic Applications for the Diethoxy Variant

While 2-chloro-4,6-dialkoxy-1,3,5-triazines are well-established as coupling reagents for forming amide and ester bonds, their application in other areas of organic synthesis is an expanding field of research. google.com The electrophilic nature of the triazine carbon atom bonded to chlorine, combined with the potential for the triazine ring to act as a ligand, suggests a much broader utility.

Future explorations are anticipated in the following domains:

Cross-Coupling Reactions: The reactivity of the C-Cl bond in 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) has been demonstrated in palladium- or nickel-catalyzed cross-coupling reactions with various organometallic reagents (organostannanes, Grignard reagents, etc.) to form new carbon-carbon bonds. researchgate.net Further investigation into these reactions for the diethoxy variant could lead to novel synthetic routes for substituted triazines, which are valuable in medicinal and materials chemistry.

Catalyst and Ligand Development: The nitrogen atoms in the triazine ring possess lone pairs of electrons, making them potential coordination sites for metal catalysts. researchgate.net Research into the synthesis of novel triazine-based ligands could yield catalysts with unique reactivity and selectivity for a range of organic transformations, including hydrogenation, oxidation, and C-H activation.

Synthesis of Heterocyclic Scaffolds: Triazines are precursors to a wide variety of other heterocyclic systems. researchgate.net Exploring new reaction cascades initiated by the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with bifunctional nucleophiles could provide efficient pathways to complex molecules of pharmaceutical interest.

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for automation. The chemistry of this compound is particularly well-suited for adaptation to flow systems.

Key opportunities for integration include:

Automated Multi-step Synthesis: The sequential and selective substitution of the chlorine atoms on the triazine core at different temperatures makes it an ideal candidate for multi-step flow synthesis. mdpi.com An automated flow platform could allow for the precise control of reaction conditions at each step, enabling the rapid synthesis of diverse libraries of substituted triazines for drug discovery and materials science. researchgate.netnih.gov

Safer Handling of Reagents: Flow chemistry allows for the in-situ generation and immediate use of reactive intermediates, minimizing the risks associated with handling and storing potentially hazardous materials. Reactions involving this compound and energetic nucleophiles could be performed more safely in a continuous flow reactor.

Process Optimization and Scale-up: Automated flow systems can be equipped with in-line analytical tools to monitor reaction progress in real-time. This data can be used to rapidly optimize reaction conditions (temperature, residence time, stoichiometry) and to facilitate a seamless transition from laboratory-scale discovery to large-scale production.

The table below outlines the potential benefits of integrating triazine chemistry with flow synthesis.

| Feature of Flow Chemistry | Application in Triazine Synthesis | Advantage |

| Precise temperature control | Sequential nucleophilic substitutions on the triazine ring. | High selectivity for mono-, di-, and tri-substituted products. |

| Rapid mixing | Fast reactions, such as peptide coupling. | Increased reaction rates and improved yields. |

| Small reactor volumes | Handling of hazardous reagents or unstable intermediates. | Enhanced safety and process control. |

| Automation and in-line analytics | High-throughput screening and reaction optimization. | Accelerated discovery and development of new triazine derivatives. |

Advancements in Sustainable and Green Chemical Processes Utilizing Triazine Reagents

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. researchgate.netyoutube.com The development of more sustainable processes involving triazine reagents is a critical area for future research.

Promising avenues for advancing green chemistry in this context include:

Use of Greener Solvents: Research is focused on replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, for reactions involving triazine reagents.

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient methods that can significantly reduce reaction times and improve yields in the preparation of triazine derivatives. nih.gov

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems reduces waste generation. Developing catalytic methods for reactions that currently rely on stoichiometric amounts of triazine-based coupling agents is a key goal.

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Future research will aim to develop new synthetic routes involving triazines that have a higher atom economy. For example, developing catalytic cycles where the triazine moiety is regenerated would be a significant advancement.

The following table summarizes the application of green chemistry principles to processes involving triazine reagents.

| Green Chemistry Principle | Application to Triazine Chemistry | Example/Benefit |

| Waste Prevention | Use of catalytic amounts of triazine reagents. | Reduces the formation of by-products. |

| Atom Economy | Designing reactions where the triazine is a recyclable catalyst. | Maximizes the use of raw materials. |

| Less Hazardous Chemical Synthesis | Use of water as a solvent for triazine-mediated reactions. | Reduces environmental impact and improves safety. researchgate.net |

| Design for Energy Efficiency | Microwave- or ultrasound-assisted synthesis of triazine derivatives. | Shorter reaction times and lower energy consumption. nih.gov |

| Use of Renewable Feedstocks | Deriving starting materials for triazine synthesis from biomass. | Reduces reliance on fossil fuels. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.